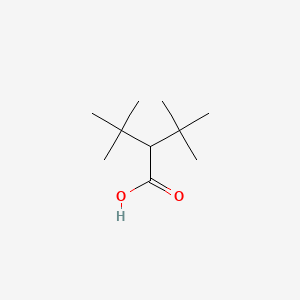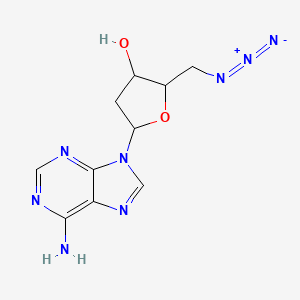
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
概要
説明
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of an azido group attached to the oxolane ring and an aminopurine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol and a halogenating agent.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a halogenated intermediate reacts with sodium azide under controlled conditions.
Attachment of the Aminopurine Moiety: The final step involves coupling the aminopurine moiety to the azidomethyl oxolane intermediate through a glycosylation reaction, often catalyzed by a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted nucleoside analogs with diverse functionalities.
科学的研究の応用
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication and as a potential antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The azido group can form covalent bonds with nucleophilic sites in enzymes or DNA, inhibiting their function. This compound targets molecular pathways involved in DNA replication and repair, making it effective against rapidly dividing cells, such as cancer cells and viruses.
類似化合物との比較
Similar Compounds
5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the azido group, resulting in different reactivity and biological activity.
5-(6-Aminopurin-9-yl)-2-(methyl)oxolan-3-ol: Contains a methyl group instead of an azido group, affecting its chemical properties and applications.
Uniqueness
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable tool in chemical biology and medicinal chemistry for developing targeted therapies and diagnostic agents.
特性
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,19H,1-2H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTRYQSKALFXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962369 | |
| Record name | 9-(5-Azido-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42204-43-3 | |
| Record name | NSC119843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Azido-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


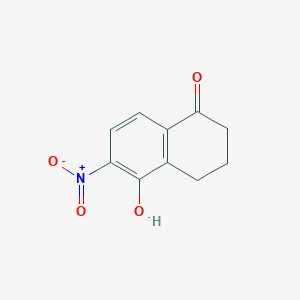
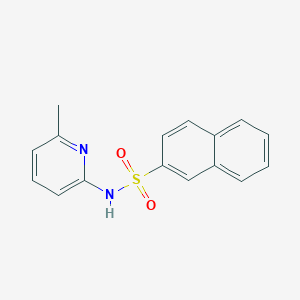

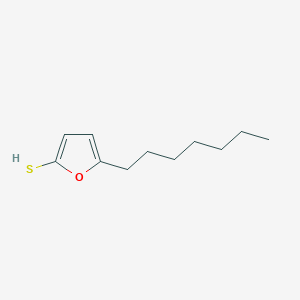
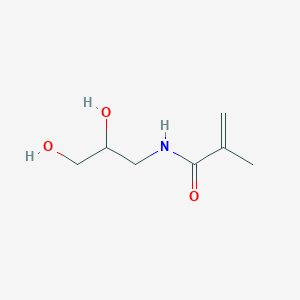
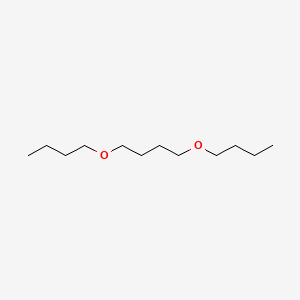
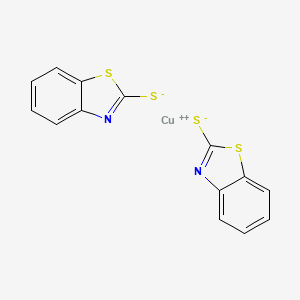

![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)
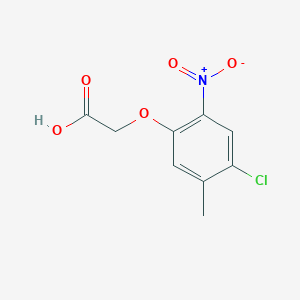
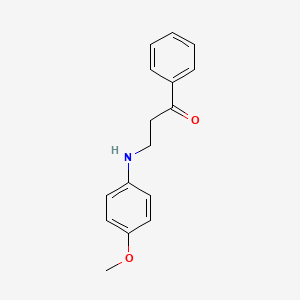

![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
